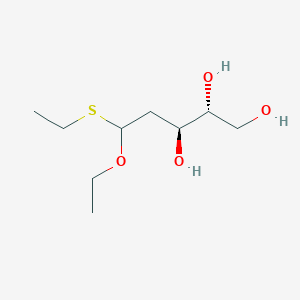
(2R,3S)-5-ethoxy-5-ethylsulfanylpentane-1,2,3-triol
説明
The compound "(2R,3S)-5-ethoxy-5-ethylsulfanylpentane-1,2,3-triol" is a pentane triol derivative characterized by a linear five-carbon backbone with hydroxyl groups at positions 1, 2, and 3. Unique structural features include geminal ethoxy (–OCH₂CH₃) and ethylthio (–SCH₂CH₃) substituents at position 5, as well as defined stereochemistry at carbons 2 (R-configuration) and 3 (S-configuration).
特性
分子式 |
C9H20O4S |
|---|---|
分子量 |
224.32 g/mol |
IUPAC名 |
(2R,3S)-5-ethoxy-5-ethylsulfanylpentane-1,2,3-triol |
InChI |
InChI=1S/C9H20O4S/c1-3-13-9(14-4-2)5-7(11)8(12)6-10/h7-12H,3-6H2,1-2H3/t7-,8+,9?/m0/s1 |
InChIキー |
KOSRPYQEFXDOIE-ZQTLJVIJSA-N |
異性体SMILES |
CCOC(C[C@@H]([C@@H](CO)O)O)SCC |
正規SMILES |
CCOC(CC(C(CO)O)O)SCC |
製品の起源 |
United States |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-5-ethoxy-5-ethylsulfanylpentane-1,2,3-triol can be achieved through several synthetic routes. One common method involves the reaction of a suitable precursor with ethylsulfanyl and ethoxy reagents under controlled conditions. The reaction typically requires a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
(2R,3S)-5-ethoxy-5-ethylsulfanylpentane-1,2,3-triol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of its functional groups.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium ethoxide (NaOEt) or sodium hydrosulfide (NaSH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
科学的研究の応用
(2R,3S)-5-ethoxy-5-ethylsulfanylpentane-1,2,3-triol has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biochemical pathways and enzyme interactions.
Medicine: Research into its potential therapeutic effects is ongoing, with studies exploring its use as a drug candidate for various diseases.
Industry: It is utilized in the development of specialty chemicals and materials, including polymers and surfactants.
作用機序
The mechanism by which (2R,3S)-5-ethoxy-5-ethylsulfanylpentane-1,2,3-triol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s functional groups enable it to participate in various biochemical reactions, influencing cellular processes and signaling pathways.
類似化合物との比較
Structural and Functional Group Analysis
The table below compares the target compound with structurally related triol derivatives from the literature:
Key Observations:
Backbone Flexibility :
- The target compound’s linear pentane backbone allows greater conformational flexibility compared to cyclopentane-based triols (e.g., ’s compound 12Z/E), which exhibit restricted rotation due to ring strain .
- Cyclic analogs may offer enhanced metabolic stability but reduced solubility in aqueous media.
Substituent Effects: The geminal ethoxy/ethylthio groups in the target compound introduce steric hindrance and electronic effects distinct from single-substituent analogs. In contrast, ’s Compound VI features a methylene group at C4 and an N-protected amino group at C5, enabling hydrogen bonding and targeted enzyme interactions .
Stereochemical Considerations :
- The (2R,3S) configuration of the target compound contrasts with (2S,3S) in ’s Compound VI, which could influence chiral recognition in biological systems.
Target Compound:
- Thioether Formation : Alkylation of a thiol intermediate with ethyl bromide.
- Etherification: Use of ethanol under acidic or basic conditions.
- Stereocontrol : Chiral auxiliaries or asymmetric catalysis to establish (2R,3S) configuration.
Comparative Approaches:
- : Cyclopentane triols (e.g., 12Z/E) employ stannyl reagents (tributyltin hydride) and carbonyl chemistry for cyclization .
- : Pentane triols (e.g., Compound VI) utilize Wittig reactions to install methylene groups and N-protection strategies to preserve amine functionality .
Physical and Chemical Properties
While direct data for the target compound are absent, trends from analogous compounds can be inferred:
- Solubility: Ethylthio/ethoxy groups likely increase lipophilicity compared to hydroxyl- or amino-substituted triols (e.g., ’s Compound VI).
- Stability : Thioethers are prone to oxidation, whereas ethers (ethoxy) are more stable under acidic conditions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


